
Ammonium formate
Overview
Description
Ammonium formate is a chemical compound with the formula NH₄HCO₂. It is the ammonium salt of formic acid and appears as a colorless, hygroscopic, crystalline solid. This compound is known for its versatility in various chemical reactions and applications, making it a valuable reagent in both laboratory and industrial settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Direct Synthesis: : Ammonium formate can be synthesized by reacting formic acid with ammonia gas:
HCOOH+NH3→NH4HCO2
This reaction is typically carried out at room temperature and does not require any special conditions .
-
Hydrolysis of Formamide: : Another method involves the hydrolysis of formamide:
HCONH2+H2O→NH4HCO2
This reaction is usually performed under acidic or basic conditions to facilitate the hydrolysis .
Industrial Production Methods
In industrial settings, this compound is often produced by the direct synthesis method due to its simplicity and cost-effectiveness. The reaction is conducted in large reactors where formic acid and ammonia gas are continuously fed, and the product is crystallized out from the reaction mixture .
Chemical Reactions Analysis
Thermal Decomposition
When heated, ammonium formate undergoes several decomposition pathways :
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Formation of Formamide: At moderate temperatures, this compound eliminates water to form formamide (HCONH₂) :
-
Formation of Hydrogen Cyanide: Upon further heating, formamide decomposes into hydrogen cyanide (HCN) and water :
-
Decomposition to Carbon Monoxide and Ammonia: A side reaction involves the decomposition of formamide into carbon monoxide (CO) and ammonia (NH₃) :
Reductive Alkylation of Amines
This compound can be employed in the reductive alkylation of amines .
N-Formylation Agent
This compound serves as a cost-effective N-formylating agent for secondary amines and anilines .
Use as a Catalyst
The anhydrous form of this compound can act as a catalyst in synthesizing various amino derivatives from aliphatic and aromatic compounds .
Electrochemical Decomposition
This compound can be electrochemically decomposed to produce water, carbon dioxide, and nitrogen in the presence of oxygen within a fuel cell :
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Anode Reaction: Formate is oxidized to carbon dioxide, with additional formate ions potentially acting as proton acceptors :
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Cathode Reaction: Ammonium is reduced at the cathode to hydrogen gas and ammonia :
As a Source of Ammonia
Scientific Research Applications
Analytical Chemistry
1.1 High-Performance Liquid Chromatography (HPLC)
Ammonium formate is widely used as a buffer in HPLC due to its ability to maintain stable pH levels and enhance the separation of analytes. It is particularly effective in conjunction with mass spectrometry (MS). The pKa values of formic acid and the ammonium ion are 3.8 and 9.2, respectively, making it suitable for various applications in acidic conditions .
Table 1: Buffer Properties of this compound
Property | Value |
---|---|
pKa (Formic Acid) | 3.8 |
pKa (Ammonium Ion) | 9.2 |
Solubility | Water-soluble |
1.2 Mobile Phase Modifier
In liquid chromatography-mass spectrometry (LC-MS), this compound serves as a mobile phase modifier that enhances ionization efficiency, particularly for polar compounds. It improves the resolution and peak shapes during analysis . However, it may introduce some ambiguities in the identification of certain compounds, such as ceramides, when operating in negative ion mode .
Organic Synthesis
2.1 Reductive Amination
This compound is utilized in reductive amination reactions, such as the Leuckart reaction, where it acts as a hydrogen donor. This process allows for the conversion of aldehydes and ketones into amines efficiently . The reaction can be summarized as follows:
Case Study: Synthesis of Methylthis compound
Research has demonstrated the successful synthesis of methylthis compound from formic acid and ammonia, yielding a product characterized by spectroscopic techniques such as IR and NMR . The yield was reported at 21%, showcasing its effectiveness in organic synthesis.
Material Science
3.1 Catalytic Applications
This compound has been explored as a precursor for producing hydrogen gas in catalytic reactions. In the presence of palladium on carbon (Pd/C), it decomposes to generate hydrogen, which can then participate in hydrogenation reactions . This application is significant for developing sustainable energy solutions.
Table 2: Decomposition Products of this compound
Reaction Conditions | Products Generated |
---|---|
Heating | Formamide + Water |
Pd/C Catalysis | H₂ + CO₂ + NH₃ |
Emerging Applications
4.1 Ionic Liquids
Recent studies have investigated the formation of organic this compound salts that exhibit ionic liquid properties at room temperature. These salts have potential applications in green chemistry due to their low volatility and high thermal stability .
4.2 Metabolomics
In metabolomics studies, this compound is employed to improve the separation and detection of metabolites using LC-MS techniques. Its role as a mobile-phase modifier enhances the sensitivity and specificity of analyses across various biological samples .
Mechanism of Action
Ammonium formate exerts its effects primarily through its ability to release formic acid and ammonia. In reduction reactions, it generates hydrogen gas in the presence of a palladium catalyst, which then reduces various functional groups. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
Sodium formate (NaHCO₂): Similar to ammonium formate, sodium formate is used as a reducing agent and in the production of formic acid.
Potassium formate (KHCO₂): Used in similar applications as this compound but has different solubility and stability properties.
Formic acid (HCOOH): The parent compound of this compound, used directly in many of the same applications but with different handling and reactivity characteristics.
Uniqueness
This compound is unique due to its volatility, making it particularly useful in analytical techniques like HPLC and MS. Its ability to decompose into formamide and water also provides a convenient route for formamide production .
Biological Activity
Ammonium formate (NH4HCOO) is a versatile compound with significant biological activity, particularly in the fields of microbiology and pharmacology. This article explores its biological properties, focusing on its biodegradation potential, antifungal effects, and applications in mass spectrometry.
1. Biodegradation Potential
Recent studies have highlighted the role of this compound as a carbon and nitrogen source for various microorganisms. Research conducted by Dutta et al. (2018) demonstrated that this compound could be effectively biodegraded by yeast strains such as Yarrowia lipolytica and Pichia guilliermondii. The study evaluated the degradation kinetics at different concentrations of this compound, revealing critical insights into its metabolic pathways.
Key Findings:
- Concentration Impact: At concentrations between 1.59 mM and 7.94 mM, ammonium ions were utilized as substrates without significant inhibition at lower levels. However, higher concentrations led to metabolic inhibition in yeasts.
- Energy Source: Formate served as a primary energy source, with nearly 98% degradation observed at optimal concentrations (1.95 mM to 6.35 mM) across different yeast strains.
- Modeling Inhibition: The study employed nonlinear regression to fit various models of substrate inhibition, identifying the Luong and Webb models as most appropriate for predicting microbial responses to this compound concentrations .
Table 1: Kinetics of Ammonium Biodegradation by Yeast Strains
Concentration (mM) | % Ammonium Degradation | % Formate Degradation | Yeast Strain |
---|---|---|---|
1.59 | High | High | Yarrowia lipolytica |
3.17 | Moderate | High | Pichia guilliermondii |
4.76 | Low | Moderate | Both strains |
7.94 | Inhibited | Low | Both strains |
2. Antifungal Properties
This compound has also been investigated for its antifungal properties, particularly against pathogens such as Aspergillus niger. A study focused on the synthesis of organic this compound salts revealed that these compounds exhibited notable antifungal activity.
Research Insights:
- Synthesis of Salts: Five organic this compound salts were synthesized from various amines and characterized using spectroscopic techniques.
- Antifungal Efficacy: The antifungal tests indicated that these salts could inhibit the growth of A. niger, suggesting potential applications in agricultural and clinical settings .
3. Applications in Mass Spectrometry
This compound is widely used in mass spectrometry (MS) due to its ability to enhance ionization efficiency and improve analytical performance in liquid chromatography-mass spectrometry (LC-MS) applications.
Practical Implications:
- Buffering Agent: As a volatile buffer, this compound helps reduce ion suppression effects during MS analysis, facilitating the detection of low-abundance compounds.
- Ionization Enhancement: Its presence can enhance the ionization of biomolecules, making it particularly useful for analyzing proteins, nucleic acids, and other biomolecules .
Q & A
Basic Research Questions
Q. How is ammonium formate utilized in sample preparation for lipidomic and metabolomic studies?
this compound is commonly added to mobile phases in liquid chromatography-mass spectrometry (LC-MS) to enhance ionization efficiency and reduce sodium/potassium adduct formation. For lipidomics, a typical protocol involves using mobile phases with 10 mM this compound and 0.1% formic acid in acetonitrile/water (60:40, v/v) for positive ionization mode, while substituting formic acid with acetic acid in negative mode. This methodological consistency ensures reproducibility in lipid identification . In metabolomics, 5 mM this compound in water:MeOH (95:5, v/v) is used to stabilize polar metabolites during separation .
Q. What are the critical considerations for preparing this compound buffers in LC-MS workflows?
- Purity : Use HPLC-grade this compound to avoid contaminants that interfere with ionization.
- pH adjustment : Formic acid (0.1%) is added to maintain a pH ~3.0–3.5, optimizing protonation in ESI+ mode.
- Concentration : Excess this compound (>20 mM) can suppress ionization; 5–10 mM is ideal for most applications .
- Storage : Prepare fresh solutions to prevent microbial growth or decomposition.
Q. How should researchers address discrepancies in this compound’s stability under varying experimental conditions?
Stability studies should include:
- Temperature : Test degradation rates at 4°C, 25°C, and −80°C over 72 hours.
- pH : Compare ionization efficiency at pH 2.5, 3.0, and 3.5 using formic/acetic acid modifiers.
- Documentation : Report batch-specific variations (e.g., supplier, lot number) to enable cross-study comparisons .
Advanced Research Questions
Q. How can this compound gradients be optimized for resolving structurally similar lipids in complex matrices?
Advanced gradient optimization involves:
- Phase composition : Start with 10% B (isopropanol/acetonitrile with this compound) to retain polar lipids, then ramp to 90% B for eluting triglycerides.
- Ion mobility integration : Pair UPLC with ion mobility-MS to separate isomers (e.g., phosphatidylcholines) that co-elute chromatographically.
- Additive compatibility : Avoid combining this compound with phosphate buffers, which precipitate in acetonitrile .
Q. What experimental strategies mitigate this compound-induced signal suppression in high-salt biological samples?
- Online dilution : Reduce salt concentration via a post-column infusion of 50% methanol with 0.1% formic acid.
- Solid-phase extraction (SPE) : Use C18 cartridges to desalt plasma/serum samples before LC-MS analysis.
- Alternative additives : Compare ammonium acetate (less suppression in ESI−) or ammonium bicarbonate (neutral pH compatibility) .
Q. How do conflicting reports on this compound’s role in protein precipitation affect experimental design?
Contradictory findings often arise from:
- Sample type : Plasma proteins may co-precipitate with this compound in MeOH/ACN ratios <2:1.
- Validation : Include a negative control (formate-free) to assess precipitation efficiency via SDS-PAGE or BCA assays.
- Standardization : Adopt protocols from validated metabolomic workflows, such as protein removal using 3:1 ACN:plasma with 5 mM this compound .
Q. Methodological Guidelines
Q. How should researchers present this compound-related data in publications?
- Tables : Summarize mobile phase compositions, including exact concentrations of this compound and acid modifiers (e.g., Table 1).
- Appendices : Provide raw data (e.g., chromatograms, m/z lists) in supplementary materials, adhering to journal-specific formatting .
- Reproducibility : Specify equipment models (e.g., Agilent 6560 Ion Mobility Q-TOF) and software (e.g., LipidMatch, MZmine 2) .
Table 1 : Example Mobile Phase Compositions for Lipidomics
Component | ESI+ Mode | ESI− Mode |
---|---|---|
Mobile Phase A | 10 mM NH4HCOO, 0.1% HCOOH in ACN:H2O (60:40) | 10 mM NH4CH3COO, 0.1% CH3COOH in ACN:H2O (60:40) |
Mobile Phase B | 10 mM NH4HCOO, 0.1% HCOOH in IPA:ACN (90:10) | 10 mM NH4CH3COO, 0.1% CH3COOH in IPA:ACN (90:10) |
Q. What steps ensure ethical and accurate citation of this compound applications in prior studies?
- Literature review : Use databases like PubMed and Web of Science with keywords: "this compound" AND ("LC-MS" OR "metabolomics").
- Critical evaluation : Cross-reference methodologies from high-impact journals (e.g., Analytical Chemistry) to identify consensus protocols .
- Attribution : Cite primary sources for buffer recipes, not vendor catalogs or non-peer-reviewed websites .
Q. Conflict Resolution and Best Practices
Q. How should researchers address contradictions in this compound’s compatibility with specific column chemistries?
- Column testing : Compare retention times and peak shapes for a standard mix (e.g., amino acids, lipids) across C18, HILIC, and T3 columns.
- Manufacturer guidelines : Consult Waters or Agilent technical notes for pH and solvent compatibility thresholds .
- Peer consultation : Share unresolved issues via preprint platforms (e.g., bioRxiv) to crowdsource solutions .
Q. What quality control metrics are essential when using this compound in multi-institutional studies?
- Inter-laboratory calibration : Distribute a reference sample (e.g., NIST SRM 1950 plasma) to harmonize LC-MS parameters.
- Data normalization : Use internal standards (e.g., deuterated lipids) to correct for batch-to-batch variability in formate concentration .
- Metadata reporting : Follow MIAPE or MSI guidelines for documenting sample preparation and instrument settings .
Properties
IUPAC Name |
azanium;formate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O2.H3N/c2-1-3;/h1H,(H,2,3);1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTDIZULWFCMLS-UHFFFAOYSA-N | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)[O-].[NH4+] | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH5NO2, HCOONH4 | |
Record name | AMMONIUM FORMATE | |
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Record name | ammonium formate | |
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Related CAS |
64-18-6 (Parent) | |
Record name | Ammonium formate | |
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DSSTOX Substance ID |
DTXSID6029624 | |
Record name | Formic acid, ammonium salt | |
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Molecular Weight |
63.056 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ammonium formate is a white solid with a weak odor of ammonia. Sinks and mixes slowly with water. (USCG, 1999), Liquid, Deliquescent solid; [Hawley] White in color, weak odor of ammonia; [CAMEO] Soluble in water; [MSDSonline] | |
Record name | AMMONIUM FORMATE | |
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Record name | Formic acid, ammonium salt (1:1) | |
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Boiling Point |
180 °C DECOMP | |
Record name | AMMONIUM FORMATE | |
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Solubility |
IN WATER: 102 G/100 CC @ 0 °C, 531 G/100 CC @ 80 °C; SOL IN ETHER, AMMONIA | |
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Density |
1.28 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.280 | |
Record name | AMMONIUM FORMATE | |
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Color/Form |
WHITE MONOCLINIC CRYSTALS | |
CAS No. |
540-69-2, 70179-79-2 | |
Record name | AMMONIUM FORMATE | |
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Record name | Ammonium formate | |
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Record name | Formic acid, ammonium salt (1:1) | |
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Melting Point |
241 °F (USCG, 1999), 116 °C | |
Record name | AMMONIUM FORMATE | |
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Retrosynthesis Analysis
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